4-Azidocinnamaldehyde
Description
Contextualization within Bioorthogonal Chemistry and Multifunctional Reagents
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgspringernature.com These reactions typically involve pairs of functional groups that are abiotic and react with high specificity and efficiency under physiological conditions. nih.gov The azide (B81097) group is a cornerstone of bioorthogonal chemistry, most notably for its participation in the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions, often termed "click chemistry". wikipedia.orgsigmaaldrich.comwikipedia.org
4-Azidocinnamaldehyde fits squarely within this context as its azide moiety can engage in these bioorthogonal ligations. This allows for the covalent attachment of the molecule to biomolecules or surfaces that have been tagged with a complementary alkyne or phosphine (B1218219) group. wikipedia.orgsigmaaldrich.com
Furthermore, this compound can be classified as a multifunctional reagent. Such reagents possess two or more reactive groups, enabling multiple, distinct chemical transformations from a single molecule. researchgate.netlaxai.comrsc.org In addition to the bioorthogonal azide, this compound contains a reactive aldehyde group. The aldehyde can participate in classic chemical reactions, such as the formation of Schiff bases with amines or undergo nucleophilic additions. chemistrytalk.org This dual reactivity makes it a versatile building block for creating more complex molecular architectures.
Significance of Orthogonal Reactivity in Molecular Design
Orthogonal reactivity is a concept in chemistry where multiple, specific and compatible reactions can be performed simultaneously or sequentially in the same reaction vessel without interfering with one another. nih.govresearchgate.net This is achieved by using pairs of mutually unreactive functional groups that will only react with their specific partners. researchgate.netnih.gov The ability to control chemical reactions with such precision is a powerful tool in molecular design, particularly in complex environments like a living cell. nih.govnih.gov
The significance of orthogonal reactivity lies in its ability to construct sophisticated molecular systems and to label multiple targets independently. nih.govnih.gov For instance, in chemical biology, researchers might want to simultaneously visualize two different proteins. By tagging each protein with a unique chemical reporter and using a corresponding pair of orthogonal fluorescent probes, both proteins can be labeled in a single experiment. nih.gov
This compound embodies the principle of orthogonal reactivity. The azide group's "click" reactivity is orthogonal to the aldehyde group's reactivity towards nucleophiles like amines. This means a researcher could, for example, first use the azide to attach the molecule to an alkyne-modified substrate and then use the aldehyde group to conjugate another molecule, such as a peptide containing a primary amine, via Schiff base formation. This step-wise, controlled functionalization is central to the modular design of complex bioconjugates, materials, and molecular probes. nih.gov
Historical Development of Azide- and Aldehyde-Functionalized Compounds
The use of azide and aldehyde functional groups in chemistry has a long and rich history.
Azide-Functionalized Compounds: Organic azides were first prepared in the 19th century. wikipedia.org Phenyl azide was first synthesized by Peter Griess in 1864. wikipedia.org For many years, their chemistry was explored in the context of rearrangements, like the Curtius rearrangement, and their use as precursors to amines. wikipedia.orgbritannica.com A major shift occurred with the development of the Staudinger ligation and, more dramatically, the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reported by Sharpless and Meldal. wikipedia.orgsigmaaldrich.com This reaction's reliability, specificity, and biocompatibility established it as the premier example of "click chemistry," leading to an explosion of interest in using azides for bioconjugation, materials science, and drug discovery. wikipedia.orgchemie-brunschwig.ch
Aldehyde-Functionalized Compounds: Aldehydes are fundamental building blocks in organic synthesis, known since the 19th century. newworldencyclopedia.orgwikipedia.org Their importance stems from the reactivity of the carbonyl group, which makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. newworldencyclopedia.orgmedium.com This reactivity has been harnessed for countless carbon-carbon bond-forming reactions (e.g., aldol (B89426) condensation, Wittig reaction) and for the synthesis of other functional groups. newworldencyclopedia.orgmsu.edu Aldehydes react readily with amines to form imines (Schiff bases), a reaction that is crucial in both synthetic chemistry and biochemistry. msu.edu The development of selective oxidizing and reducing agents has allowed chemists to readily interconvert aldehydes with alcohols and carboxylic acids, further cementing their role as versatile intermediates in synthesis. medium.com
The combination of these two historically significant functional groups in a single molecule like this compound allows researchers to leverage the distinct and well-established reactivity of both the azide and the aldehyde.
Overview of the Research Landscape for this compound-Based Methodologies
Research involving this compound leverages its bifunctional nature for a variety of applications, primarily in bioconjugation, materials science, and the synthesis of complex heterocyclic compounds.
In the realm of bioconjugation and chemical biology, the molecule serves as a versatile linker. The azide group allows for its attachment to alkyne-modified biomolecules or surfaces via click chemistry. Subsequently, the aldehyde can be used to attach other moieties. For example, research has shown its use as a precursor in the synthesis of photosensitizers for photodynamic therapy, where it is used to introduce an azide handle that is later "clicked" to a targeting group. nih.govacs.org
In materials science, this compound is utilized in the synthesis of functional polymers. The azide group can participate in polymerization reactions or be used to functionalize polymer surfaces, while the aldehyde provides another site for modification.
A significant area of application is in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The dual reactivity of the azide and the α,β-unsaturated aldehyde system allows for intricate reaction cascades. For instance, it has been used as a starting material in multi-component reactions, such as the Ugi or Passerini reactions, followed by intramolecular Staudinger/aza-Wittig reactions to construct complex scaffolds like 1H-imidazol-5(4H)-ones and 1,2,4,5-tetrasubstituted-1H-imidazoles. thieme-connect.comunipi.it
| Research Area | Application | Reaction Type Utilized |
| Heterocycle Synthesis | Synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles | Staudinger reaction, aza-Wittig reaction unipi.it |
| Heterocycle Synthesis | Synthesis of 1H-imidazol-5(4H)-ones | Ugi/Staudinger/aza-Wittig sequential reactions thieme-connect.com |
| Photodynamic Therapy | Precursor for Ruthenium(II) complex photosensitizers | Click Chemistry (azide group) nih.govacs.org |
| Medicinal Chemistry | Investigated for potential anticancer effects | Click Chemistry (azide group), Schiff base formation (aldehyde group) |
| Materials Science | Synthesis of functional polymers | Click Chemistry (azide group) |
This table summarizes key research findings and methodologies based on available literature. nih.govacs.orgthieme-connect.comunipi.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-azidophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPIUGUWLAIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659787 | |
| Record name | 3-(4-Azidophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-78-3 | |
| Record name | 3-(4-Azidophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azidocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Azidocinnamaldehyde and Its Derivatives
Established Synthetic Pathways for the Azidocinnamaldehyde Scaffold
The construction of the 4-azidocinnamaldehyde molecule relies on established chemical transformations that can be categorized by the introduction of the key functional groups: the azide (B81097) and the aldehyde.
Strategies for Azide Group Introduction on Cinnamic Systems
The introduction of the azide moiety onto the C4 position of the phenyl ring is the cornerstone of synthesizing this compound. The most common and regioselective methods begin with a precursor that already contains a functional group at the para-position, which is then converted into an azide.
A prevalent strategy involves a three-step sequence starting from a para-substituted precursor. This typically includes nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally, conversion of the amine to an azide via a diazonium salt intermediate. For instance, a synthetic design for a cinnamaldehyde (B126680) derivative involves nitration using nitric acid, followed by reduction with reagents like iron in ammonium (B1175870) chloride, and subsequent diazotization-hydrolysis using sodium nitrite (B80452) and hydrochloric acid researchgate.net. A similar pathway can be adapted where the final step involves quenching the diazonium salt with sodium azide to yield the desired 4-azido derivative.
Another effective method is the nucleophilic substitution of a suitable leaving group, such as a halide, by an azide salt. For example, a chlorine atom on an aromatic ring can be substituted by an azide group by reacting the compound with sodium azide researchgate.net. This approach requires the precursor, 4-chlorocinnamaldehyde, which can be synthesized through various means.
| Method | Starting Material Example | Key Reagents | Description |
| Diazotization of Amine | 4-Aminocinnamaldehyde | 1. NaNO₂, HCl2. NaN₃ | The amino group is converted to a diazonium salt, which is then displaced by the azide ion. This is a highly efficient and regioselective method. |
| Nucleophilic Substitution | 4-Chlorocinnamaldehyde | NaN₃ | The azide ion displaces a halide on the aromatic ring. This reaction is often facilitated by activating groups on the ring. researchgate.net |
| From Nitro Compound | 4-Nitrocinnamaldehyde | 1. Fe, NH₄Cl (Reduction)2. NaNO₂, HCl3. NaN₃ | A multi-step process involving reduction of the nitro group to an amine, followed by diazotization and azidation. researchgate.net |
Methodologies for Aldehyde Functionalization
The α,β-unsaturated aldehyde portion of this compound can be constructed using several classic organic synthesis reactions. These methods typically build the carbon-carbon double bond and introduce the aldehyde group simultaneously or in a subsequent step.
Common strategies include:
Wittig Reaction or Horner–Wadsworth–Emmons (HWE) Reaction : These reactions are staples in the synthesis of α,β-unsaturated aldehydes acs.org. The HWE reaction, for example, would involve reacting 4-azidobenzaldehyde (B116725) with a phosphonate (B1237965) ylide, such as the anion of diethyl (formylmethyl)phosphonate, to form the trans-alkene with high stereoselectivity.
Oxidative Heck Reaction : This modern palladium-catalyzed cross-coupling reaction provides a mild and selective route to cinnamaldehyde derivatives. The reaction can be performed by coupling a substituted arylboronic acid (e.g., 4-azidophenylboronic acid) with acrolein acs.org. This method is advantageous due to its mild, base-free conditions and the use of readily available starting materials acs.org.
Crossed Aldol (B89426) Condensation : The reaction between a substituted benzaldehyde (B42025) (4-azidobenzaldehyde) and acetaldehyde (B116499) can yield the cinnamaldehyde scaffold. However, this method can sometimes lead to self-condensation byproducts and may require careful optimization to achieve good yields of the desired cross-conjugated product acs.org.
Regioselective Synthesis Approaches
Achieving the desired 4-azido substitution pattern without forming other isomers is critical. Regioselectivity is primarily controlled by the choice of the starting material.
The most reliable approach is to begin with a starting material that is already substituted at the para-position. For example, using 4-aminocinnamic acid, 4-nitrobenzaldehyde, or 4-iodobenzaldehyde (B108471) ensures that the azide group or its precursor is locked into the correct C4 position from the outset.
Advanced Synthetic Techniques and Sustainable Chemistry Considerations
Recent advancements in synthetic chemistry offer more efficient, safer, and environmentally friendly routes for preparing complex molecules like this compound. Chemoenzymatic and flow chemistry approaches are particularly relevant.
Chemoenzymatic Syntheses Utilizing this compound Intermediates
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach offers significant advantages in terms of producing enantiomerically pure compounds under mild reaction conditions, aligning with the principles of green chemistry. mdpi.comnih.gov
While specific chemoenzymatic routes for the de novo synthesis of this compound are not extensively documented, the functional groups present in the molecule lend themselves to enzymatic transformations. For instance:
Oxidoreductases : An alcohol dehydrogenase could be used for the stereoselective reduction of the aldehyde in a this compound derivative to a primary allylic alcohol, or for the oxidation of 4-azidocinnamyl alcohol to the aldehyde.
Lipases : These enzymes are widely used for the regioselective acylation or deacylation of molecules with multiple hydroxyl groups. nih.gov In a synthetic pathway involving a precursor to this compound with additional hydroxyl groups, a lipase (B570770) could be employed for selective protection or deprotection steps.
The primary value of chemoenzymatic methods in this context lies in their potential to create complex, chiral derivatives starting from the this compound scaffold with high precision and efficiency. mdpi.com
Flow Chemistry Applications in Azidocinnamaldehyde Synthesis
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical transformations. beilstein-journals.org This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. thieme-connect.de
The synthesis of this compound, which involves potentially unstable intermediates like diazonium salts and the energetic azide group, is an ideal candidate for flow chemistry.
Key Advantages of Flow Chemistry for Azide Synthesis:
| Feature | Batch Chemistry | Flow Chemistry | Benefit for this compound Synthesis |
| Safety | Large volumes of hazardous materials are mixed at once, increasing the risk of thermal runaway or explosion. | Only a small volume of the reaction mixture is present in the reactor at any time, significantly minimizing risk. thieme-connect.de | Safe handling of potentially explosive diazonium salts and the final azide product. |
| Heat Transfer | Poor surface-area-to-volume ratio, making temperature control difficult, especially for exothermic reactions. | High surface-area-to-volume ratio allows for rapid and precise temperature control. beilstein-journals.org | Efficiently dissipates heat generated during the diazotization step, preventing side reactions and decomposition. |
| Mixing | Inefficient mixing can lead to localized concentration gradients and reduced yields. | Efficient and rapid mixing ensures homogeneity and reproducible reaction conditions. | Improved yield and purity of the product by ensuring consistent reaction conditions. |
| Scalability | Scaling up requires significant redevelopment and can introduce new safety hazards. | Production is scaled by running the system for a longer duration, avoiding the need for re-optimization. durham.ac.uk | Seamless transition from laboratory-scale synthesis to larger-scale production. |
A hypothetical flow synthesis could involve pumping a solution of 4-aminocinnamaldehyde into a stream of nitrous acid (formed in situ from sodium nitrite and acid), with the resulting diazonium salt immediately mixed with a stream of sodium azide in a subsequent reactor coil. The short residence time and precise temperature control would ensure the safe and efficient formation of this compound.
Sustainable Synthesis Practices and Atom Economy in Azide Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of energetic compounds like azides to minimize environmental impact and enhance safety. nih.gov A key metric in evaluating the sustainability of a chemical process is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comprimescholars.comresearchgate.net Ideally, a reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. nih.gov
The traditional and most common method for synthesizing aromatic azides, including this compound, involves a two-step process: the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with an azide ion, typically from sodium azide.
Step 1: Diazotization of 4-Aminocinnamaldehyde 4-Aminocinnamaldehyde + NaNO₂ + 2HX → [4-Formylcinnamyl-N₂]⁺X⁻ + NaX + 2H₂O
Step 2: Azidation of the Diazonium Salt [4-Formylcinnamyl-N₂]⁺X⁻ + NaN₃ → this compound + N₂ + NaX
While this method is effective, its atom economy is inherently limited by the production of byproducts such as sodium salts and, most notably, nitrogen gas. The generation of gaseous nitrogen, while seemingly innocuous, represents a loss of atoms from the reactants that are not incorporated into the final product.
Recent advancements in azide synthesis focus on developing safer and more environmentally benign procedures. One such approach involves the use of more stable diazonium salt precursors, which can mitigate the risks associated with handling potentially explosive intermediates. Furthermore, efforts are being made to replace hazardous reagents and solvents with greener alternatives. For instance, in situ generation of nitrous acid from sodium nitrite and a solid-supported acid can reduce the use of strong mineral acids.
The concept of atom economy extends beyond the reaction itself to include the entire lifecycle of the chemicals involved, from the synthesis of starting materials to the disposal of waste. ntnu.no Therefore, a truly sustainable synthesis of this compound would also consider the environmental impact of producing 4-aminocinnamaldehyde and sodium azide.
Here is an interactive data table summarizing the atom economy of the traditional synthesis of this compound:
| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) | % Atom Economy |
| 4-Aminocinnamaldehyde | 147.18 | This compound | 173.17 | N₂ | 28.02 | |
| Sodium Nitrite | 69.00 | 2NaX (e.g., NaCl) | 116.88 | |||
| Sodium Azide | 65.01 | 2H₂O | 36.04 | |||
| Total Reactants | 281.19 + 2HX | Total Byproducts | 180.94 | ~61.6% |
Note: The calculation of atom economy can vary slightly depending on the acid (HX) used in the diazotization step.
Derivatization and Functionalization Strategies of this compound
The presence of two distinct and reactive functional groups, the aldehyde and the azide, makes this compound a versatile building block for the synthesis of a wide array of complex molecules. The ability to selectively modify one group while leaving the other intact is crucial for its application in constructing well-defined chemical architectures.
Selective Modification of the Aldehyde Moiety
The aldehyde group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity can be harnessed to introduce new functionalities and build molecular complexity. However, to achieve selectivity, it is often necessary to employ protecting group strategies, especially when subsequent reactions might affect the aldehyde.
Protection of the Aldehyde Group:
A common strategy to protect the aldehyde functionality is its conversion to an acetal (B89532). libretexts.orgchemistrysteps.compearson.comyoutube.comtotal-synthesis.com This is typically achieved by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable under neutral and basic conditions, allowing for manipulations of the azide group without affecting the aldehyde. chemistrysteps.com The aldehyde can be easily regenerated by treatment with aqueous acid.
Reactions of the Aldehyde Group:
Once the desired modifications on the azide moiety are complete, or if the azide is unreactive under the chosen conditions, the aldehyde can be derivatized through several classical organic reactions:
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined stereochemistry. organic-chemistry.orgcommonorganicchemistry.comwikipedia.orgresearchgate.netmnstate.edu By reacting this compound with a phosphorus ylide, the carbon-oxygen double bond is replaced with a carbon-carbon double bond, extending the conjugated system of the molecule.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base. This provides a route to more complex α,β-unsaturated systems.
Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine through reductive amination. wikipedia.orgresearchgate.netacsgcipr.orgjocpr.commasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in situ reduction with a mild reducing agent like sodium cyanoborohydride.
The following table summarizes some common reactions for the selective modification of the aldehyde moiety in this compound:
| Reaction | Reagents | Product Functional Group |
| Acetal Protection | Diol (e.g., ethylene glycol), Acid catalyst | Cyclic Acetal |
| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine |
Selective Modification of the Azide Moiety
The azide group is a highly versatile functional group that can participate in a range of selective and efficient reactions, often referred to as "click chemistry". nih.govwikipedia.orgchempedia.inforesearchgate.net These reactions are characterized by their high yields, mild reaction conditions, and tolerance to a wide variety of other functional groups, making them ideal for the selective modification of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction is the most prominent example of click chemistry. nih.govwikipedia.orgchempedia.inforesearchgate.net It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly regioselective and proceeds with near-perfect efficiency under aqueous conditions. The aldehyde group of this compound is generally unreactive under these conditions, allowing for the selective functionalization of the azide moiety.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
A significant advancement in azide chemistry is the development of SPAAC, which obviates the need for a cytotoxic copper catalyst. magtech.com.cnnih.govnih.govrsc.org This reaction utilizes a strained cyclooctyne (B158145) derivative that reacts rapidly and selectively with an azide to form a triazole product. magtech.com.cnnih.govnih.govrsc.org The high reactivity of the strained alkyne is driven by the release of ring strain upon cycloaddition. SPAAC is particularly valuable for applications in biological systems where the presence of copper is undesirable. rsc.org
Staudinger Reaction:
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchem-station.comthermofisher.com The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchem-station.comthermofisher.com This transformation is highly chemoselective and tolerates the presence of the aldehyde group in this compound.
The following table outlines key reactions for the selective modification of the azide moiety:
| Reaction | Reagents | Product Functional Group | Key Features |
| CuAAC | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | High yield, regioselective, aqueous conditions |
| SPAAC | Strained Cyclooctyne | 1,2,3-Triazole | Copper-free, bioorthogonal |
| Staudinger Reaction | Phosphine (e.g., PPh₃), H₂O | Primary Amine | Mild reduction, chemoselective |
Mechanistic and Kinetic Aspects of 4 Azidocinnamaldehyde Reactions
Reactivity of the Azide (B81097) Functionality in Bioorthogonal Ligation Reactions
The azide group of 4-azidocinnamaldehyde serves as a versatile chemical handle for forming stable triazole linkages with alkyne-containing molecules. The electron-withdrawing nature of the cinnamaldehyde (B126680) group influences the electronic properties of the aryl azide, which in turn affects the kinetics of its cycloaddition reactions.
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction requires a copper(I) catalyst, which activates the terminal alkyne for cycloaddition with the azide. researchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov
The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. While early procedures used copper(II) salts with a reducing agent like sodium ascorbate, the use of well-defined copper(I) complexes with stabilizing ligands is now common to improve catalytic efficiency and stability. nih.govbeilstein-journals.org
Ligands play a crucial role in stabilizing the active Cu(I) oxidation state against disproportionation and oxidation, preventing the formation of unreactive copper acetylide aggregates, and accelerating the catalytic cycle. nih.govrsc.org A variety of N-donor ligands have been developed and optimized for CuAAC reactions.
Key Ligand Classes for CuAAC:
Tris(triazolylmethyl)amine Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(hydroxypropyltriazolylmethyl)amine (THPTA) are widely used. They form stable complexes with copper(I) and accelerate the reaction. Mechanistic studies have revealed that tripodal amine ligands can form various catalytically active species, including di- and tri-copper(I) intermediates. rsc.orgtdl.org
N-Heterocyclic Carbenes (NHCs): NHC-based copper complexes are highly efficient catalysts for CuAAC, offering significant stability to the copper(I) center and allowing for lower catalyst loadings. nih.gov
Phenanthroline and Bipyridine Derivatives: These ligands have been shown to be effective in accelerating CuAAC reactions, particularly under Sharpless-Fokin conditions (CuSO₄/sodium ascorbate). beilstein-journals.org
Tripodal Amine Ligands: A systematic study of twenty-one different Cu(I) tripodal ligands showed that factors like chelate arm length and steric hindrance significantly impact reactivity. Reducing the chelate arm length or decreasing steric hindrance can increase CuAAC reactivity. rsc.org
The choice of ligand can influence the reaction mechanism, with kinetic studies showing a second-order dependence on copper for most N-donor ligands, suggesting that dinuclear copper intermediates are the kinetically favored active species. tdl.orgmdpi.com
| Ligand Class | Examples | Key Features |
|---|---|---|
| Tris(triazolylmethyl)amines | TBTA, THPTA | Forms stable Cu(I) complexes; accelerates reaction rates significantly. tdl.orgmdpi.com |
| N-Heterocyclic Carbenes | (NHC)CuX | Provides high stability to Cu(I) center; allows for low catalyst loading. nih.gov |
| Phenanthrolines | Bathophenanthroline | Effective rate-accelerating ligands, particularly with in situ Cu(I) generation. beilstein-journals.org |
| Tripodal Amines | (BimH)₃ | Reactivity is tunable by modifying chelate arm length and steric properties. beilstein-journals.orgrsc.org |
While specific kinetic data for this compound in CuAAC reactions are not extensively documented in isolation, the kinetics can be inferred from studies on substituted aryl azides. The reaction rate is influenced by the electronic nature of the substituents on the azide. The cinnamaldehyde group is electron-withdrawing, which generally affects the nucleophilicity of the azide.
The rate of reaction can be exceptionally high, with observed rate constants for some chelation-assisted systems reaching up to 1300 M⁻¹·s⁻¹. mdpi.com This highlights the profound impact of the catalytic system design on reaction kinetics.
SPAAC is a bioorthogonal reaction that occurs without the need for a cytotoxic metal catalyst. jcmarot.com The reaction is driven by the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide. magtech.com.cn This makes SPAAC particularly suitable for applications in living systems.
The kinetics and efficiency of SPAAC are primarily dictated by the structure of the cyclooctyne partner. magtech.com.cn Significant research has focused on designing cyclooctynes with an optimal balance of high reactivity and stability.
Generations of Cyclooctynes:
First Generation: Simple cyclooctynes like cyclooct-2-yn-1-ol (OCT) were the first to be used but exhibited slow reaction kinetics. mdpi.comenamine.net
Second Generation: Introduction of fused aromatic rings led to dibenzoannulated cyclooctynes like dibenzocyclooctynol (DIBO) and azadibenzocyclooctyne (ADIBO), which offer faster reaction rates. enamine.netnih.gov DIBO, in particular, reacts exceptionally fast with azides. nih.gov
Third Generation: Further modifications, such as the fusion of a cyclopropane (B1198618) ring to create bicyclo[6.1.0]non-4-yne (BCN), or the addition of electron-withdrawing groups (e.g., difluorinated cyclooctynes, DIFO), have led to even faster kinetics. enamine.netsynaffix.comscispace.com
The reactivity of these cyclooctynes is a trade-off. Highly reactive cyclooctynes can be less stable, but strategic design, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone on the cyclooctyne ring, can increase reaction rates substantially. magtech.com.cnnih.gov For example, a dibenzocyclooctyn-1-one derivative displayed a SPAAC kinetic rate of 3.5 M⁻¹s⁻¹, one of the highest reported. magtech.com.cn
| Cyclooctyne | Abbreviation | Key Design Feature | Relative Reactivity |
|---|---|---|---|
| Bicyclo[6.1.0]non-4-yne | BCN | Fused cyclopropane ring; good balance of reactivity and stability. enamine.net | High |
| Dibenzocyclooctynol | DIBO | Fused benzene (B151609) rings; fast reaction rates and high stability. enamine.netresearchgate.net | Very High |
| Azadibenzocyclooctyne | ADIBO / DBCO | Fused benzene rings with a nitrogen atom in the ring; highly reactive. enamine.netnih.gov | Very High |
| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms; dramatically increased reaction rate. nih.govscispace.com | Extremely High |
The kinetics of SPAAC are second-order, depending on the concentrations of both the azide and the cyclooctyne. The electronic nature of the azide plays a crucial role. For this compound, the electron-deficient nature of the aryl azide can significantly accelerate the reaction with certain cyclooctynes.
Studies have shown that the reaction between electron-deficient aryl azides and aliphatic cyclooctynes like BCN proceeds via an inverse-electron-demand mechanism. synaffix.comresearchgate.net This leads to a remarkable acceleration in reaction rates, with rate constants reaching 2.0–2.9 M⁻¹s⁻¹, compared to typical SPAAC rates of 0.2–0.5 M⁻¹s⁻¹. synaffix.com This enhanced reactivity provides a basis for orthogonality, allowing for selective reactions by pairing specific azides with specific cyclooctynes. researchgate.net
Selectivity in SPAAC can also be influenced by sterics. For instance, the sterically demanding cyclooctyne ADIBO reacts five orders of magnitude slower with a sterically hindered tertiary azide compared to a primary azide, whereas the less demanding BCN shows similar rates for both. nih.gov This allows for chemoselective ligations by carefully choosing the cyclooctyne-azide partners.
Other Azide-Based Ligation Reactions (e.g., Staudinger Ligation, Aza-Wittig Reactions)
The azide group of this compound serves as a versatile handle for bioorthogonal chemistry. Among the key reactions are the Staudinger ligation and the aza-Wittig reaction, which proceed through the formation of an iminophosphorane intermediate.
Staudinger Ligation: This reaction involves the reaction of an organic azide with a phosphine (B1218219). The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then undergoes electrocyclization and extrusion of dinitrogen gas (N₂) to form an iminophosphorane, also known as an aza-ylide. nih.govorganic-chemistry.org In the classic Staudinger reduction, this iminophosphorane is hydrolyzed in an aqueous environment to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgsigmaaldrich.com
However, for bioconjugation, a modified version known as the Staudinger ligation is employed. In this approach, the phosphine reagent is engineered with an electrophilic trap (typically an ortho-ester) that intercepts the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide bond before hydrolysis can occur. sigmaaldrich.comthermofisher.com This method is highly chemoselective, as both azides and phosphines are largely unreactive with biological functional groups. sigmaaldrich.comthermofisher.com The rate-determining step in the traceless Staudinger ligation has been identified as the formation of the initial phosphazide intermediate. nih.govraineslab.com For a model system, the reaction mediated by (diphenylphosphino)methanethiol (B106550) was found to have a second-order rate constant of 7.7 x 10⁻³ M⁻¹ s⁻¹. nih.govraineslab.com
Aza-Wittig Reaction: The aza-Wittig reaction is another powerful transformation involving the iminophosphorane intermediate generated from the Staudinger reaction. chem-station.com Instead of being trapped by an intramolecular electrophile or hydrolyzed, the iminophosphorane reacts with an external electrophile, such as an aldehyde or ketone. sigmaaldrich.combeilstein-journals.org In the context of this compound, the azide would first react with a phosphine to form the iminophosphorane. This intermediate could then, in principle, react with the aldehyde functionality of another molecule. The reaction of the iminophosphorane with a carbonyl group results in the formation of an imine and a phosphine oxide. beilstein-journals.org A recently developed variant, termed the "Azide-Wittig" reaction, involves the reaction of a sterically hindered azide with a phosphine in the presence of an aldehyde to form a triazabutadiene, highlighting how kinetic control can alter the reaction pathway. researchgate.netnih.gov
Reactivity of the Aldehyde Functionality in Covalent Conjugation
The aldehyde group of this compound is a key site for covalent conjugation, readily reacting with various nitrogen-based nucleophiles. Aromatic aldehydes are generally more reactive than ketones due to reduced steric hindrance. nih.gov
Imine and Oxime Formation with this compound Derivatives
The reaction of the aldehyde group with primary amines and alkoxyamines leads to the formation of imines (Schiff bases) and oximes, respectively. These reactions are fundamental in bioconjugation. nih.govacs.org
The formation of imines, oximes, and hydrazones is a reversible, acid-catalyzed process. libretexts.org The reaction mechanism involves two main steps: nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral carbinolamine or hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to form the C=N double bond. nih.govlibretexts.orgnih.gov
The reaction rate is highly pH-dependent. At low pH, most of the amine nucleophile is protonated and non-nucleophilic, slowing the initial attack. At high pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. nih.gov Consequently, the reaction rate typically displays a bell-shaped pH-rate profile, with the optimal pH for oxime and hydrazone formation generally being around 4.5. nih.gov However, for many biological applications, reactions need to proceed at or near neutral pH (pH 7.4), which can be challenging due to slower reaction rates. nih.govrsc.org To address this, nucleophilic catalysts, such as aniline (B41778) and its derivatives, have been developed to significantly accelerate the reaction at neutral pH. acs.orgrsc.orgacs.org These catalysts function by forming a more reactive iminium ion intermediate. nih.gov
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| pH | Acidic (typically ~4.5 for uncatalyzed) | Balances the need for a free amine nucleophile and acid-catalyzed dehydration. | nih.gov |
| Catalyst | Aniline derivatives (for neutral pH) | Increases reaction rate at physiological pH by forming a reactive iminium intermediate. | rsc.orgacs.org |
| Temperature | Ambient | Mild conditions are suitable for sensitive biomolecules. | rsc.org |
| Solvent | Aqueous buffers | Compatible with biological systems. | rsc.org |
A key feature of imine, oxime, and hydrazone linkages is their reversibility, which can be tuned by structural modifications and pH. nih.gov The hydrolysis of these bonds is the reverse of their formation, initiated by the protonation of the imine nitrogen. nih.gov
Imines: Imines formed from simple primary amines and aromatic aldehydes can be sensitive to hydrolysis, especially in aqueous environments. libretexts.orgresearchgate.net Their stability is influenced by the electronic properties of the substituents on both the aldehyde and the amine. nih.govacs.org For this reason, they are often reduced to form more stable secondary amine linkages for bioconjugation applications. researchgate.net
Oximes: Oxime linkages are significantly more stable than imines and hydrazones, particularly at physiological pH. axispharm.comresearchgate.net The equilibrium constant for oxime formation is typically high (Keq > 10⁸ M⁻¹), favoring the product. nih.gov Despite their general stability, oxime bonds are still reversible and can undergo exchange reactions in the presence of excess alkoxyamines or carbonyl compounds, particularly under acidic conditions or at elevated temperatures. rsc.orgrsc.org This dynamic nature allows for applications in self-healing materials and controlled-release systems. rsc.org
Hydrazone Formation and its Chemical Applications
The reaction between the aldehyde of this compound and a hydrazine (B178648) or hydrazide derivative yields a hydrazone. wikipedia.org This ligation is widely used in biomedical and pharmaceutical sciences. researchgate.netnih.gov
Hydrazone bonds are generally less stable than oxime bonds but more stable than simple imines. axispharm.com Their stability is highly dependent on the pH and the specific chemical structures of the aldehyde and hydrazine components. acs.org The Keq for hydrazone formation is typically in the range of 10⁴–10⁶ M⁻¹. nih.gov
The key application of hydrazone linkages stems from their pH-sensitive stability. They are relatively stable at neutral pH (e.g., in the bloodstream) but are readily hydrolyzed under the mildly acidic conditions found in cellular compartments like endosomes and lysosomes (pH < 5.0). wikipedia.orgacs.org This property is exploited for the pH-responsive delivery and release of drugs from various carriers, including polymers, nanoparticles, and antibody-drug conjugates (ADCs). wikipedia.orgresearchgate.netnih.gov The drug is attached to the carrier via a hydrazone linker, remains inert in circulation, and is released upon cellular uptake into the acidic environment of the target cell. wikipedia.org
| Linkage Type | Reactants | Relative Stability | Key Features & Applications | Reference |
|---|---|---|---|---|
| Imine | Aldehyde + Primary Amine | Low (hydrolytically labile) | Often an intermediate; can be reduced to a stable secondary amine. | libretexts.org |
| Oxime | Aldehyde + Alkoxyamine | High | Very stable at physiological pH; used for robust bioconjugation. Reversible under certain conditions. | axispharm.comresearchgate.net |
| Hydrazone | Aldehyde + Hydrazine/Hydrazide | Moderate | pH-sensitive; stable at neutral pH but cleavable at acidic pH. Used for controlled drug release. | wikipedia.orgnih.gov |
Other Aldehyde-Mediated Ligation Chemistries
Beyond the classic imine-based ligations, other chemistries have been developed to leverage the reactivity of the aldehyde group for bioconjugation.
Aldehyde Capture Ligation (ACL): This method is designed to form native amide bonds. It utilizes an o-benzaldehyde ester that condenses with an amine to form a transient hemiaminal or imine intermediate. This intermediate then undergoes a rapid intramolecular rearrangement to form a stable amide bond, releasing the aldehyde auxiliary. acs.orgresearchgate.net This strategy enhances the effective molarity between the reacting partners to accelerate ligation. acs.org
Organocatalyst-Mediated Protein Aldol (B89426) Ligation (OPAL): This technique creates stable carbon-carbon bonds by reacting aldehyde-modified proteins with simple aldehyde probes. The reaction proceeds at neutral pH and is mediated by an organocatalyst, offering a method for site-selective protein modification. researchgate.net
Wittig-Type Reactions: A novel approach for bioconjugation involves the in situ generation of phosphonium (B103445) ylides from maleimide (B117702) derivatives. These ylides then undergo a Wittig reaction with aldehyde-functionalized biomolecules under physiological conditions to form a stable alkene linkage. nih.gov
These alternative strategies expand the toolkit for modifying molecules like this compound, enabling the formation of diverse and stable linkages for a wide range of applications.
Computational and Theoretical Studies of this compound Reactivity
Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a bifunctional molecule like this compound, which contains both a reactive azide group and an α,β-unsaturated aldehyde, theoretical studies are invaluable for predicting its behavior, elucidating reaction mechanisms, and understanding the interplay between its functional groups. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into the energetic and structural aspects of its reactivity.
Density Functional Theory (DFT) Calculations on Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, transition states, and products, as well as the activation energies associated with chemical reactions. For this compound, DFT calculations can illuminate the feasible reaction pathways for both the azide and aldehyde functionalities.
The azide group is well-known for its participation in 1,3-dipolar cycloadditions, often referred to as "click chemistry". wikipedia.org DFT studies on similar aromatic azides reacting with alkynes or other dipolarophiles have successfully mapped out the energy profiles of these reactions. nih.govresearchgate.net Such calculations typically show that these cycloadditions can proceed through a concerted or stepwise mechanism, and can be used to predict the regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-substituted triazoles). researchgate.net The activation barriers for these reactions can be calculated to determine the kinetic feasibility. For instance, DFT studies on ruthenium-catalyzed azide-alkyne cycloadditions have detailed the energies of intermediates and transition states throughout the catalytic cycle. researchgate.net
The cinnamaldehyde moiety offers other reaction pathways, primarily nucleophilic additions to the carbonyl carbon or conjugate additions to the β-carbon. DFT calculations can model the attack of a nucleophile on these electrophilic centers. nih.govncert.nic.in Studies on the reaction of primary amines with α,β-unsaturated aldehydes have used DFT to show that the nucleophilic attack leads to the formation of carbinolamines. nih.gov These calculations can also elucidate the role of steric and electronic effects on the reaction mechanism. nih.gov For this compound, DFT could be employed to compare the activation energy for a 1,2-addition versus a 1,4-addition of a given nucleophile, thereby predicting the likely product.
Below is a representative table of activation energies for analogous reactions, illustrating the type of data obtained from DFT calculations.
| Reaction Type | Model Reactants | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference Context |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Methyl Azide + Guanidine | B3LYP/6-311+G(2d,p) | >50 | Uncatalyzed reaction modeling suggests a high energy barrier. nih.gov |
| Ru-Catalyzed Cycloaddition | Benzyl Azide + Alkyne | B3LYP/6-31G* | ~15-20 (Rate-determining step) | Modeling of catalytic cycles helps identify the rate-determining step. researchgate.net |
| Nucleophilic Attack | Methylamine + Acrylaldehyde | B3LYP/6-311++G(d,p) | ~10-15 | Illustrates the barrier for carbinolamine formation from an unsaturated aldehyde. nih.gov |
| Aldehyde Deformylation | [CuO2]+ Complex + Aldehyde | DFT (Specifics vary) | ~8.5 (Nucleophilic attack TS) | Used to compare different mechanistic pathways like nucleophilic attack vs. H-abstraction. nih.gov |
Molecular Dynamics Simulations of this compound Interactions with Reactants
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govoup.comresearchgate.net By integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the dynamics of intermolecular interactions that precede a chemical reaction. nih.govosti.gov For this compound, MD simulations can be used to study how the molecule interacts with potential reactants, catalysts, or solvent molecules in a simulated environment. concord.orgnih.gov
A typical MD simulation would involve placing a this compound molecule and a reactant molecule (e.g., an alkyne) in a "box" filled with explicit solvent molecules (like water or an organic solvent). The interactions between all atoms are governed by a force field. The simulation then tracks the positions and velocities of every atom over a set period, from picoseconds to microseconds.
From these simulations, several key parameters can be analyzed:
Interaction Energies: The non-bonded energies (van der Waals and electrostatic) between this compound and a reactant can be calculated. researchgate.netambermd.org This provides insight into the strength and nature of the binding in a pre-reaction complex. A negative interaction energy indicates a favorable association.
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a reactant or solvent molecule at a certain distance from a specific functional group (e.g., the azide or aldehyde) on this compound.
Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable rotamers and how its conformation changes upon interaction with another molecule.
The table below illustrates the kind of interaction energy data that can be extracted from MD simulations, showing a hypothetical breakdown of the non-bonded interactions between a reactant and this compound in a solvent.
| Interacting Pair | Average van der Waals Energy (kcal/mol) | Average Electrostatic Energy (kcal/mol) | Total Average Interaction Energy (kcal/mol) | Reference Context |
|---|---|---|---|---|
| This compound + Alkyne | -4.5 | -2.1 | -6.6 | Represents favorable pre-reaction complex formation for cycloaddition. researchgate.net |
| This compound + Nucleophile | -3.2 | -5.8 | -9.0 | Stronger electrostatic term suggests polar interactions guiding the nucleophile to the carbonyl. ambermd.org |
| This compound + Water | -8.9 | -15.3 | -24.2 | Indicates strong solvation, which can affect reaction rates. nih.gov |
Structure-Reactivity Relationships in Azide and Aldehyde Systems
The reactivity of this compound is governed by the electronic and steric properties of its constituent parts: the aryl azide and the cinnamaldehyde framework. The relationship between the molecule's structure and its chemical behavior is fundamental to predicting its reaction outcomes.
Aryl Azide Moiety: The azide group (-N₃) can be described by several resonance structures, which show that the terminal nitrogen is nucleophilic while the central nitrogen is electrophilic. wikipedia.org In an aryl azide, the phenyl ring is conjugated with the azide group. This conjugation has a significant effect on reactivity compared to a simple alkyl azide. rsc.org The resonance delocalization of the nitrogen lone pair into the aromatic ring reduces the nucleophilicity of the azide. rsc.org However, the aryl group also stabilizes the transition states of certain reactions, such as 1,3-dipolar cycloadditions. The electronic nature of substituents on the aromatic ring further modulates this reactivity; the cinnamaldehyde group, being electron-withdrawing, influences the electrophilicity and stability of the azide. rsc.orgnih.gov
Cinnamaldehyde Moiety: The cinnamaldehyde structure is an α,β-unsaturated aldehyde, featuring a conjugated system that includes the phenyl ring, the alkene double bond, and the carbonyl group. This extended conjugation results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). wordpress.com
Nucleophilic 1,2-Addition: Hard nucleophiles tend to attack the more polarized and "harder" electrophilic site, the carbonyl carbon. wordpress.com
Nucleophilic 1,4-Addition (Michael Addition): Soft nucleophiles are more likely to attack the "softer" electrophilic site at the β-carbon. wordpress.com
The reactivity of the cinnamaldehyde system is influenced by the substituent at the para-position of the phenyl ring. ncert.nic.in In this compound, the azide group can act as a weak electron-donating group through resonance or an electron-withdrawing group through induction. This electronic effect is transmitted through the conjugated π-system, subtly altering the electrophilicity of both the carbonyl carbon and the β-carbon, thereby influencing the rates and pathways of nucleophilic attack. nih.govresearchgate.net Conversely, reactions at the aldehyde can influence the electronic properties of the phenyl ring, which in turn can affect the reactivity of the azide group.
The following table summarizes the key structure-reactivity relationships in this compound.
| Structural Feature | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Aryl Azide Group | Conjugation with phenyl ring reduces azide nucleophilicity. | Primarily acts as a 1,3-dipole in cycloaddition reactions. wikipedia.orgrsc.org |
| Carbonyl Group (C=O) | Strongly electron-withdrawing and polarized. | Primary site for attack by hard nucleophiles (1,2-addition). ncert.nic.inwordpress.com |
| α,β-Unsaturated System | Extended conjugation delocalizes π-electrons. | Creates a secondary electrophilic site at the β-carbon for attack by soft nucleophiles (1,4-addition). wordpress.com |
| Para-substituent (Azide) | Modulates electron density of the entire conjugated system. | Influences the electrophilicity of the cinnamaldehyde moiety and the stability of the azide. nih.govresearchgate.net |
Applications of 4 Azidocinnamaldehyde in Chemical Biology and Bioconjugation
Development of Biocompatible Probes and Reporters
The dual reactivity of 4-azidocinnamaldehyde allows for its incorporation into various types of probes designed to study biological systems. These probes can be used to report on the presence of specific molecules, identify binding partners, or enable multi-modal imaging.
The azide (B81097) group on this compound serves as a key functional handle for attaching fluorescent reporters to biomolecules. This is typically achieved through bioorthogonal reactions, which proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. nih.gov The most common strategy involves the "click chemistry" reaction, where the azide reacts with a terminal alkyne.
A typical workflow involves two steps:
A biomolecule of interest (e.g., a protein or nucleic acid) is first functionalized with this compound. This can occur through the reaction of the aldehyde group with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in proteins.
An alkyne-modified fluorescent dye is then introduced. The azide group on the now biomolecule-bound cinnamaldehyde (B126680) reacts with the alkyne on the fluorophore, forming a stable triazole linkage and thereby covalently attaching the fluorescent label.
This method allows for the modular and specific labeling of biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry. rsc.org
| Reaction Type | Reactive Groups | Linkage Formed | Typical Fluorophore Class |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | Coumarins, Rhodamines, Cyanines |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (B158145) | Fused triazole | Alexa Fluor dyes, Cy dyes |
| Staudinger Ligation | Azide + Phosphine (B1218219) | Aza-ylide intermediate -> Amide bond | Various phosphine-modified dyes |
This table outlines common bioorthogonal reactions applicable to the azide group on this compound for fluorescent labeling.
Affinity probes are designed to bind specifically to a target molecule (e.g., an enzyme or receptor) and then report on this binding event or be used to isolate the target for identification. This compound can be incorporated into such probes, where the cinnamaldehyde portion might contribute to target binding affinity and the azide serves a dual purpose.
Firstly, the azide can act as a photoaffinity labeling (PAL) group. enamine.net Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with the target protein. nih.gov This allows for the permanent capture of the binding partner, which can then be identified using techniques like mass spectrometry. enamine.net
Secondly, the azide can be used as a handle for affinity purification. After the probe binds to its target, the azide is available to be "clicked" to a capture tag, such as biotin (B1667282), which has been modified with an alkyne. The resulting biotinylated complex can then be isolated from a complex mixture using streptavidin-coated beads.
| Component of Probe | Function | Mechanism of Action |
| Cinnamaldehyde Moiety | Recognition Element / Covalent Anchor | Binds to target protein's active or allosteric site. Can also form covalent bonds via Michael addition with cysteine residues. |
| Aryl Azide Group | Photo-crosslinker | Forms a reactive nitrene upon UV irradiation to create a covalent bond with the target. |
| Aryl Azide Group | Capture Handle | Reacts with an alkyne-biotin conjugate via click chemistry for subsequent affinity purification. |
This table describes the potential roles of the functional groups of this compound when used in an affinity probe.
The presence of two distinct reactive groups—the aldehyde and the azide—makes this compound an excellent candidate for creating dual-functional probes for orthogonal labeling. Orthogonal labeling refers to the ability to perform multiple, independent modification reactions within the same system. nih.gov
In this strategy, the aldehyde and azide groups can be addressed with different, non-cross-reacting chemistries. For example:
The aldehyde can react with amine- or hydrazide-containing molecules. This reaction is chemoselective and does not interfere with the azide.
The azide can participate in click chemistry reactions with alkyne-containing molecules, which are orthogonal to the aldehyde reactivity. nih.gov
This allows for a two-step, one-pot labeling procedure. A protein could first be modified at a specific site using the aldehyde functionality of this compound. Subsequently, a fluorescent reporter with an alkyne group could be attached via the azide, and a second probe bearing a hydrazide group could be attached to a different biomolecule. This enables the simultaneous tracking or analysis of multiple targets within the same biological sample.
Biomolecule Functionalization and Engineering
Beyond creating probes, this compound can be used to directly modify and engineer biomolecules, imparting them with new functions or properties.
The modification of proteins and peptides with small molecules is crucial for studying their function, creating protein-drug conjugates, and developing new biomaterials. This compound offers multiple chemical handles for protein conjugation. nih.gov
Reaction with Lysine Residues: The aldehyde group can react with the ε-amino group of lysine residues or the N-terminal α-amino group to form a Schiff base. This imine bond can be subsequently stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. researchgate.net
Reaction with Cysteine Residues: The α,β-unsaturated system of the cinnamaldehyde structure is a Michael acceptor. It can undergo a conjugate addition reaction with the nucleophilic thiol group of cysteine residues, forming a stable thioether bond.
Click Chemistry Handle: Following modification via the aldehyde or Michael acceptor, the azide remains available for further functionalization. springernature.comnih.gov This allows for the attachment of a wide array of molecules, including polyethylene (B3416737) glycol (PEG) chains to improve solubility and stability, imaging agents, or therapeutic payloads. researchgate.net
| Target Residue | Reactive Group on this compound | Type of Reaction | Resulting Covalent Bond |
| Lysine / N-terminus | Aldehyde | Schiff Base Formation (+ Reduction) | Secondary Amine |
| Cysteine | α,β-Unsaturated System | Michael Addition | Thioether |
| Genetically encoded unnatural amino acid with alkyne | Azide | Click Chemistry (CuAAC/SPAAC) | Triazole |
This table summarizes the primary strategies for modifying proteins using the different reactive functionalities of this compound.
Labeling of DNA and RNA is essential for visualizing nucleic acids in cells, studying their interactions, and for diagnostic applications like fluorescence in situ hybridization (FISH). bitesizebio.comthermofisher.com The azide group of this compound makes it suitable for nucleic acid labeling through bioorthogonal chemistry. nih.gov
The standard approach does not typically involve direct reaction with native nucleic acids. Instead, it relies on the enzymatic or chemical incorporation of a modified nucleotide bearing a complementary reactive handle, such as a terminal alkyne. For example, 5-ethynyluridine (B57126) (EU) can be incorporated into newly synthesized RNA. nih.gov
Once the alkyne-modified nucleic acid is generated, this compound (potentially conjugated to another functional molecule like a fluorophore or biotin via its aldehyde group) can be attached via a CuAAC or SPAAC reaction. This strategy provides a highly specific and efficient method for labeling and detecting nucleic acid populations in vitro and in living cells. nih.gov
Carbohydrate Functionalization and Glycoconjugate Synthesis
The functionalization of carbohydrates and the synthesis of glycoconjugates are pivotal in understanding the roles of glycans in biological processes. This compound presents a versatile scaffold for these applications, primarily through the strategic exploitation of its azide and aldehyde functionalities. The aromatic azide group can serve as a photo-crosslinking agent or as a handle for bioorthogonal "click" chemistry, while the cinnamaldehyde moiety offers a reactive aldehyde for conjugation.
One primary application of azido-functionalized compounds in carbohydrate chemistry is in the construction of glycoconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govspringernature.com While direct literature on this compound in this specific context is sparse, the principle involves the reaction of the azide group with an alkyne-modified carbohydrate or biomolecule. This reaction forms a stable triazole linkage, effectively conjugating the two entities. The cinnamaldehyde portion of the molecule can be further modified or used as a spacer.
Another significant application lies in photoaffinity labeling to study carbohydrate-protein interactions. Aryl azides, such as the one present in this compound, are well-established photo-crosslinkers. nih.gov Upon UV irradiation, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including the binding partners of carbohydrates. This allows for the capture and subsequent identification of carbohydrate-binding proteins. For instance, a general method for immobilizing unmodified carbohydrates on a solid surface involves a photoreactive group, such as 1-fluoro-2-nitro-4-azidobenzene, which upon UV exposure, binds to the carbohydrate. nih.gov
The aldehyde group of this compound provides an additional site for conjugation. For example, it can undergo reductive amination with amino-functionalized carbohydrates or biomolecules to form a stable amine linkage. This dual functionality allows for the synthesis of complex glycoconjugates where the azide can be used for one ligation and the aldehyde for another, enabling the construction of heterobifunctional probes.
Table 1: Potential Reactions for Carbohydrate Functionalization using this compound
| Reaction Type | Functional Group on this compound | Reactant on Carbohydrate/Biomolecule | Linkage Formed |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Alkyne | Triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Triazole |
| Photoaffinity Labeling | Azide (upon UV activation) | C-H or N-H bonds in proximity | Covalent bond |
| Reductive Amination | Aldehyde | Amine | Amine |
| Hydrazone/Oxime Ligation | Aldehyde | Hydrazine (B178648)/Hydroxylamine | Hydrazone/Oxime |
Advanced Imaging and Sensing Applications
The unique chemical properties of this compound make it a promising candidate for the development of advanced probes for imaging and sensing in biological systems.
Strategies for Live-Cell Imaging with this compound-Modified Probes
Live-cell imaging allows for the real-time visualization of dynamic cellular processes. Probes derived from this compound can be designed for such applications. The azide group can be used to "click" the cinnamaldehyde scaffold onto a fluorescent reporter molecule that has been modified with an alkyne. This modular approach allows for the facile synthesis of a variety of imaging probes.
Furthermore, the concept of metabolic labeling can be employed. Cells can be incubated with a precursor molecule containing a bioorthogonal handle (like an azide or alkyne). This handle is then incorporated into cellular biomolecules through metabolic pathways. A probe containing the complementary functionality, derived from this compound, can then be used to specifically label these biomolecules in living cells. For instance, proteins can be metabolically labeled with azidohomoalanine (Aha) and subsequently visualized in live cells using strain-promoted azide-alkyne cycloaddition with a fluorescent probe. nih.gov
Chalcone derivatives, which share the α,β-unsaturated carbonyl system with cinnamaldehyde, have been developed as fluorophores with aggregation-induced emission enhancement (AIEE) properties for imaging mitochondria in living cells. mdpi.com This suggests that the cinnamaldehyde backbone has potential as a scaffold for developing novel fluorogenic probes.
Biosensor Development using this compound-Functionalized Surfaces
Biosensors rely on the specific interaction between a biological recognition element and an analyte, which is then converted into a measurable signal. This compound can be used to functionalize the surface of biosensors to immobilize biorecognition molecules such as carbohydrates or proteins.
The azide group can be exploited for surface modification through photo-crosslinking. By coating a sensor surface with a derivative of this compound and then exposing it to UV light in the presence of the desired biomolecule, the biomolecule can be covalently attached to the surface. This method has been demonstrated for the immobilization of unmodified carbohydrates onto a photoreactive cellulose (B213188) membrane. nih.gov
Alternatively, the azide can be used for click chemistry-based surface functionalization. A sensor surface can be modified with alkynes, and then an azido-containing molecule, such as a carbohydrate derivatized with this compound, can be attached via CuAAC. This provides a stable and oriented immobilization of the recognition element, which is crucial for biosensor performance.
Table 2: Surface Functionalization Strategies for Biosensors
| Strategy | Functional Group Utilized | Surface Modification | Biomolecule Attachment |
| Photo-immobilization | Aryl Azide | Coating with this compound derivative | Covalent attachment of unmodified biomolecules upon UV irradiation |
| Click Chemistry | Azide | Alkyne-modified surface | Covalent attachment of this compound-tagged biomolecules |
| Aldehyde Chemistry | Aldehyde | Amine-modified surface | Covalent attachment via reductive amination |
Multimodal Imaging Probe Design
Multimodal imaging probes combine two or more imaging modalities into a single agent, providing complementary information and overcoming the limitations of individual techniques. nih.gov The modular nature of this compound makes it a suitable platform for constructing such probes.
The azide group serves as a versatile conjugation handle. It can be used to attach a variety of imaging agents, such as a fluorophore for optical imaging and a chelating agent for radionuclide chelation for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Chalcone derivatives have been radiolabeled and evaluated as potential radiotracers for imaging β-amyloid plaques. nih.govnih.gov
For example, a multimodal probe could be synthesized by first reacting this compound with an alkyne-modified fluorophore via click chemistry. The remaining aldehyde functionality could then be used to conjugate a peptide or other targeting ligand that has been modified with an amino group. Subsequently, another component for a different imaging modality, such as a nanoparticle or a radioisotope chelator, could be introduced. The design of such probes often involves a central scaffold to which the different functional units are attached, and this compound could potentially serve as a component of this scaffold. nih.gov
Applications of 4 Azidocinnamaldehyde in Materials Science and Polymer Chemistry
Surface Functionalization and Coating Technologies
The ability to tailor the chemical and physical properties of a material's surface is crucial for a vast range of applications, from biomedical devices to microelectronics. 4-Azidocinnamaldehyde serves as a versatile molecular tool for surface functionalization, enabling the covalent attachment of this molecule to various substrates. The aryl azide (B81097) component can be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with adjacent C-H, N-H, or O-H bonds on a material surface. This method allows for the modification of surfaces that may lack other specific reactive groups.
Biointerface engineering focuses on designing surfaces that can control biological interactions at the molecular and cellular levels. nih.govnptel.ac.in Surfaces modified with this compound can be engineered to direct cell adhesion, guide tissue growth, and prevent non-specific protein adsorption.
By immobilizing this compound onto a substrate, a surface is created that presents reactive aldehyde groups. These groups can then be used to covalently bind biomolecules containing primary amine groups, such as proteins, peptides, or amino-functionalized DNA, through the formation of a Schiff base. This strategy allows for the precise, oriented immobilization of biological ligands, which is critical for maintaining their bioactivity. For instance, cell-adhesive peptides could be patterned onto a surface to guide cell attachment and spreading in tissue engineering applications. nih.govresearchgate.net
Table 1: Potential Biomolecules for Immobilization on this compound-Modified Surfaces
| Biomolecule Class | Linkage Type | Potential Application |
|---|---|---|
| Proteins (e.g., Collagen, Fibronectin) | Imine Bond | Promoting cell adhesion and proliferation |
| Peptides (e.g., RGD sequence) | Imine Bond | Spatially controlled cell patterning |
| Amino-terminated Polymers (e.g., PEG-Amine) | Imine Bond | Creating protein-repellent surfaces |
"Smart" or responsive surfaces can change their properties in response to external stimuli like pH, light, or the presence of specific molecules. researchgate.net The functional groups of this compound can be used to create such dynamic interfaces. The imine bond formed between the aldehyde group and a primary amine is reversible and its stability is pH-dependent. This characteristic can be exploited to create pH-responsive surfaces where, for example, a tethered biomolecule could be released under acidic conditions. nih.govresearchgate.net
Furthermore, the azide group itself can be used as a latent reactive site. A surface functionalized with this compound can be stable until it is desired to attach another molecule via click chemistry. This allows for sequential functionalization, where an alkyne-bearing molecule can be "clicked" onto the surface in a specific step, providing temporal control over the surface's chemical composition. rsc.orgsigmaaldrich.com
Micro- and nanofabrication techniques are essential for creating patterned surfaces for applications in electronics, photonics, and diagnostics. nih.govnih.gov this compound can be integrated into fabrication workflows, such as photolithography. By selectively exposing a surface coated with this compound to UV light through a photomask, the azide groups are activated only in the illuminated regions, leading to covalent attachment and creating a chemical pattern. The unreacted molecules can be washed away, leaving a patterned surface with aldehyde functionalities ready for further modification. This approach combines the principles of photochemistry with self-assembly processes to create ordered nanostructures. nih.govnih.gov
Polymer Modification and Synthesis
This compound is a powerful agent for both modifying existing polymers and synthesizing new functional polymers. Its azide functionality is a key component for click chemistry reactions, which are prized for their high efficiency, specificity, and mild reaction conditions. acs.orgnih.govumich.edu
Post-polymerization modification is a strategy to introduce functional groups onto a polymer after it has been synthesized. utexas.edunih.govnsf.gov This approach is highly valuable as it allows for the creation of a wide range of functional materials from a single parent polymer.
If a polymer is synthesized to contain alkyne groups (for example, by using an alkyne-containing monomer), it can be readily functionalized by reacting it with this compound via the CuAAC reaction. nyu.eduscispace.com This process efficiently attaches the azidocinnamaldehyde moiety as a side chain to the polymer backbone. The resulting polymer is decorated with pendant aldehyde groups, which are then available for a host of further reactions, such as conjugating drugs, crosslinking the polymer matrix, or attaching imaging agents. nih.govresearchgate.net
Table 2: Research Findings on Post-Polymerization Modification via CuAAC
| Polymer Backbone | Functional Group Added | Key Finding |
|---|---|---|
| Alkyne-terminated poly(isocyanide)s | Various azide-containing compounds | Demonstrated a versatile and generalizable strategy for creating mono-telechelic helical polymers with high functionalization yield (89% ±8). nyu.edu |
| Alkyne-functionalized poly(oxynorbornenes) | Azide-containing moieties | Showed that both synthesizing the polymer first followed by clicking, or clicking the monomer first followed by polymerization, are equally viable strategies. acs.org |
| Glycidyl methacrylate-derived hyperbranched polymers | Sodium azide, then alkyne-modified drug | Successful conjugation of an anticancer drug (camptothecin) to the polymer via a CuAAC reaction, creating a pH and reduction-sensitive drug carrier. acs.org |
Beyond modifying existing polymers, this compound can be used as a building block in the synthesis of polymers. Click chemistry has emerged as a revolutionary tool for polymer synthesis, enabling the creation of complex architectures such as block copolymers, star polymers, and dendrimers under mild conditions. nanosoftpolymers.comsigmaaldrich.comnih.govscispace.com
For instance, this compound could be used in a step-growth polymerization with a molecule containing two or more alkyne groups. The CuAAC reaction would link these monomers together to form a linear or cross-linked polymer. rsc.org The resulting polymer would inherently possess a regular arrangement of triazole rings in its backbone and feature pendant cinnamaldehyde (B126680) functionalities, which could be used for subsequent modifications or to impart specific properties to the material. This approach offers a modular and highly efficient route to novel, functional polymeric materials. acs.orgnih.gov
Smart Materials and Stimuli-Responsive Systems
The unique chemical functionalities of this compound make it a valuable building block for the development of "smart" materials that can respond to specific environmental triggers. These stimuli-responsive systems are at the forefront of materials science, with applications ranging from drug delivery to sensing.
Photoactivatable Materials Incorporating this compound
Photoactivatable materials are systems whose properties can be altered upon exposure to light. The aryl azide group of this compound is the key to its utility in this area. thermofisher.comthermofisher.com As previously mentioned, UV irradiation converts the inert azide into a highly reactive nitrene. thermofisher.com This transformation can be harnessed to change the properties of a material in a controlled manner.
For example, a polymer solution containing this compound can be rapidly transformed into a solid hydrogel upon UV exposure. This in situ gelation is useful in applications like 3D printing of biocompatible scaffolds or for encapsulating cells or therapeutic agents within a hydrogel matrix. nih.gov The degree of crosslinking, and thus the mechanical properties of the resulting material (e.g., stiffness, swelling ratio), can be precisely controlled by modulating the intensity and duration of the UV light exposure.
| UV Exposure Time (min) | Crosslinking Density (%) | Swelling Ratio (q) | Elastic Modulus (kPa) |
| 0 | 0 | N/A (liquid) | N/A (liquid) |
| 1 | 35 | 15.2 | 10.5 |
| 5 | 78 | 8.5 | 25.8 |
| 10 | 95 | 6.1 | 42.3 |
Note: The data in this table is illustrative and represents typical trends observed in photo-crosslinked hydrogels.
This photo-induced crosslinking can also be used to create patterns on a material's surface or within its bulk, enabling the fabrication of microfluidic devices or patterned substrates for cell culture.
pH-Responsive and Redox-Responsive Materials Systems
The cinnamaldehyde functionality of this compound is particularly useful for creating pH-responsive materials. The Schiff base linkage formed between the aldehyde and an amine is known to be labile under acidic conditions. proteogenix.science This property can be exploited to design hydrogels that degrade or release an encapsulated payload in a low pH environment, such as that found in tumor tissues or intracellular lysosomes. nih.gov
A hydrogel crosslinked via Schiff base linkages with this compound would remain stable at a neutral pH of 7.4. However, upon a decrease in pH to more acidic levels (e.g., pH 5.0-6.5), the imine bonds would hydrolyze, leading to the breakdown of the hydrogel network and the release of any entrapped molecules. nih.gov This pH-triggered degradation is a highly desirable feature for targeted drug delivery systems. deakin.edu.au
| pH of Medium | Imine Bond Stability | Hydrogel State | Payload Release (%) |
| 7.4 | Stable | Intact Gel | < 10% |
| 6.5 | Moderately Stable | Swelling/Slow Degradation | 40% |
| 5.0 | Unstable | Degrading Gel | > 90% |
Note: The data in this table is illustrative and represents the expected behavior of a pH-responsive hydrogel based on Schiff base chemistry.
The development of redox-responsive materials using this compound is a more nascent area of research. The conjugated system of cinnamaldehyde could potentially be susceptible to redox changes in the environment. For instance, the double bond in the cinnamaldehyde structure could be a target for cleavage by strong oxidizing agents like reactive oxygen species (ROS), which are often present at elevated levels in inflammatory or cancerous tissues. nih.gov While less established than the pH-responsive Schiff base chemistry, the potential for creating redox-cleavable linkers from the cinnamaldehyde moiety presents an exciting avenue for future research in stimuli-responsive materials.
Analytical and Spectroscopic Characterization of 4 Azidocinnamaldehyde Derived Conjugates
Chromatographic Methods for Product Separation and Purification
Chromatography is an essential tool for isolating the desired conjugates from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic method depends on the specific properties of the conjugate, such as its size, polarity, and charge.
High-Performance Liquid Chromatography (HPLC) of Derivatives
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of small molecule and peptide derivatives of 4-azidocinnamaldehyde. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. cellmosaic.comcellmosaic.comresearchgate.netnih.govresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode used for these derivatives. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. cellmosaic.comcellmosaic.comsielc.com The retention time of a conjugate in RP-HPLC is influenced by its hydrophobicity; successful conjugation of the hydrophobic this compound moiety to a peptide or small molecule will typically result in a noticeable increase in retention time compared to the unconjugated species. cellmosaic.com This shift allows for the effective separation of the product. The use of a gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve optimal separation of complex mixtures. uab.edu
Table 1: Typical HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, C8, or Phenyl-modified silica (B1680970) | Separation based on hydrophobicity. cellmosaic.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Provides a polar environment and aids in protonation for good peak shape. Formic acid is MS-compatible. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic modifier to elute hydrophobic compounds. |
| Gradient | 5-95% B over 30-60 minutes | To resolve components with a wide range of polarities. |
| Flow Rate | 0.5-1.0 mL/min for analytical columns | To ensure efficient separation. |
| Detection | UV/Vis at 280 nm (for proteins) and ~320-360 nm (for the cinnamaldehyde (B126680) chromophore) | To monitor the elution of peptides/proteins and the conjugated moiety. epa.gov |
Size-Exclusion Chromatography (SEC) for Polymer Conjugates
For larger conjugates, particularly those involving polymers or large proteins like antibodies, Size-Exclusion Chromatography (SEC) is the preferred method for purification and analysis. cellmosaic.comagilent.comnih.gov SEC separates molecules based on their hydrodynamic volume, or size in solution. cellmosaic.com
The stationary phase in SEC consists of porous particles. Larger molecules, such as successfully formed polymer conjugates or aggregates, cannot enter the pores and therefore travel a shorter path through the column, eluting first. Smaller molecules, like unreacted this compound or unconjugated polymers, can penetrate the pores to varying extents, resulting in a longer path and later elution. nih.gov This technique is particularly valuable for removing aggregates, which can be a common side product in conjugation reactions, and for separating the final conjugate from excess, unreacted starting materials. agilent.com SEC is performed under non-denaturing conditions, preserving the native structure of the biomolecules. researchgate.net
Table 2: Common Parameters for SEC of Polymer Conjugates
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Silica or polymer-based with defined pore sizes (e.g., 100 Å, 300 Å) | To separate molecules within a specific molecular weight range. |
| Mobile Phase | Phosphate-buffered saline (PBS) or other physiological buffers | To maintain the native conformation of the biomolecule and minimize non-specific interactions with the column. agilent.com |
| Flow Rate | 0.5-1.0 mL/min | To prevent shear degradation of large molecules and ensure separation is based on size. agilent.com |
| Detection | UV/Vis at 280 nm, Refractive Index (RI), Multi-Angle Light Scattering (MALS) | UV for protein detection, RI for general polymer detection, and MALS for absolute molecular weight determination. lcms.cz |
Mass Spectrometry for Structural Elucidation of Conjugates
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound-derived conjugates. It provides precise molecular weight information, confirming the successful conjugation, and can be used to determine the exact site of modification through fragmentation analysis. acs.orgacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally fragile biomolecules, including peptides, proteins, and their conjugates. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply-charged ions of the analyte. researchgate.net
The resulting mass spectrum displays a series of peaks, each corresponding to the intact molecule with a different number of charges (a charge state distribution). By deconvoluting this series of peaks, the exact molecular weight of the conjugate can be determined with high accuracy. An increase in mass corresponding to the mass of the this compound moiety confirms a successful conjugation event. ESI can be directly coupled with liquid chromatography (LC-ESI-MS), allowing for the analysis of complex mixtures by separating the components before they enter the mass spectrometer. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of high molecular weight compounds, such as large polymer conjugates. nih.govrsc.orgyoutube.com In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. tuwien.at A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase, typically as singly charged ions ([M+H]+ or [M+Na]+). nih.gov
The ionized molecules are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio (m/z). Smaller ions travel faster and reach the detector first. MALDI-TOF is advantageous for analyzing complex mixtures of polymers as it can provide information on the average molecular weight, the molecular weight distribution (polydispersity), and the structure of end-groups. nih.govyoutube.com
Tandem Mass Spectrometry (MS/MS) for Linkage Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the precise location of the crosslink on a peptide or protein. uab.edunih.govnih.gov This is crucial for understanding the interaction interface captured by the this compound crosslinker. researchgate.netnih.gov The general workflow involves several steps:
Proteolytic Digestion: The cross-linked protein conjugate is digested into smaller peptides using a protease like trypsin.
MS1 Analysis: The resulting peptide mixture is analyzed in the first stage of the mass spectrometer (MS1) to determine the m/z of all the peptide ions, including the cross-linked pairs.
Precursor Ion Selection: A specific ion corresponding to a cross-linked peptide pair is selected.
Fragmentation: The selected precursor ion is fragmented in a collision cell through methods like Collision-Induced Dissociation (CID). researchgate.net This breaks the peptide backbone at predictable locations.
MS2 Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2), producing a fragmentation spectrum. nih.gov
By analyzing the fragmentation pattern (the b- and y-ions), the amino acid sequences of the two peptides involved in the crosslink can be determined. acs.orgresearchgate.net Specialized software is then used to match these fragmentation spectra to theoretical spectra generated from protein sequence databases, allowing for the unambiguous identification of the cross-linked peptides and the specific amino acid residues that were covalently linked by the this compound reagent. nih.govnih.gov
Table 3: Comparison of Mass Spectrometry Techniques for Conjugate Analysis
| Technique | Ionization Method | Typical Analytes | Key Information Provided |
|---|---|---|---|
| ESI-MS | Soft (Electrospray) | Peptides, proteins, small molecule conjugates | Precise molecular weight of intact conjugate, confirmation of conjugation. nih.govnih.gov |
| MALDI-TOF | Soft (Laser Desorption) | Large polymers, proteins, complex mixtures | Average molecular weight, molecular weight distribution, end-group analysis. nih.govresearchgate.net |
| MS/MS | Various (e.g., ESI) with fragmentation | Cross-linked peptides | Amino acid sequence of cross-linked peptides, precise location of the covalent linkage. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Modified Biomolecules and Materials
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound-derived conjugates. It provides detailed information about the atomic-level connectivity and chemical environment of the modified biomolecules or materials. Through various NMR experiments, researchers can confirm the formation of new covalent bonds, probe the structural integrity of the modified molecule, and understand the spatial arrangement of the atoms.
Proton NMR and Carbon-13 NMR of this compound Products
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to characterize the products of reactions involving this compound. The conjugation of this molecule to a substrate, for instance through the formation of a Schiff base with a primary amine, results in predictable changes in the NMR spectra.
The ¹H NMR spectrum of a this compound conjugate will show the disappearance of the characteristic aldehyde proton signal, which typically appears as a doublet around 9.7 ppm. Concurrently, a new signal corresponding to the imine proton (-CH=N-) of the Schiff base will emerge in the downfield region, usually between 8.0 and 8.9 ppm. dergipark.org.trsaudijournals.com The protons of the vinyl group and the aromatic ring of the cinnamaldehyde moiety will also experience shifts in their chemical environment upon conjugation, providing further evidence of the reaction's success.
In ¹³C NMR spectroscopy, the most significant change is the disappearance of the aldehyde carbon resonance at approximately 193 ppm. This is replaced by the appearance of the imine carbon signal in the range of 158-163 ppm. dergipark.org.tr The carbons of the aromatic ring and the vinyl group also exhibit shifts, which can be analyzed to confirm the structure of the final product.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a model Schiff base conjugate of this compound.
| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Imine | -C H=N- | 8.0 - 8.9 (singlet) | 158 - 163 |
| Vinyl | Ar-C H=CH- | 7.0 - 7.6 (doublet) | 125 - 145 |
| Vinyl | Ar-CH=C H- | 6.6 - 7.2 (doublet of doublets) | 120 - 135 |
| Aromatic | Ar-H | 7.0 - 7.8 (multiplets) | 119 - 143 |
| Aldehyde (Starting Material) | -C HO | ~9.7 (doublet) | ~193 |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structures
For more complex conjugates derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a this compound conjugate, COSY spectra would show correlations between the vinyl protons, as well as between the imine proton and the adjacent vinyl proton. This helps to piece together the spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is extremely useful for assigning carbon signals based on their known proton assignments. For example, the signal for the imine proton can be used to identify the signal for the imine carbon in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This is crucial for confirming the connectivity between different parts of a molecule. For instance, in a Schiff base conjugate, an HMBC experiment could show a correlation between the imine proton (-CH=N-) and a carbon atom on the biomolecule or material to which it is attached, providing unequivocal evidence of the covalent linkage.
Advanced Spectroscopic Techniques for Functional Analysis
Beyond structural elucidation by NMR, a suite of other spectroscopic techniques is vital for analyzing the functional properties of this compound-derived conjugates, such as their use as probes or the extent of their incorporation into a material.
Fluorescence Spectroscopy for Probe Characterization
When this compound is incorporated into fluorescent probes, fluorescence spectroscopy is the primary tool for their characterization. rsc.orgrsc.org The azide (B81097) group itself can act as a fluorescence quencher. Upon its conversion to a triazole via a cycloaddition reaction (a "click" reaction), a significant increase in fluorescence intensity can be observed. nih.gov This "turn-on" response is a desirable feature for fluorogenic probes used in biological imaging.
The characterization of such probes involves measuring key fluorescence parameters before and after conjugation:
Excitation and Emission Spectra: These spectra determine the wavelengths of light the probe absorbs and emits. A shift in these spectra upon conjugation can indicate a change in the electronic environment of the fluorophore.
Quantum Yield: This measures the efficiency of the fluorescence process. A significant increase in quantum yield upon reaction is the hallmark of a successful fluorogenic probe.
Fluorescence Lifetime: This is the average time the molecule spends in the excited state. Changes in lifetime can provide information about the probe's interaction with its local environment.
| Parameter | Before "Click" Reaction (Azide) | After "Click" Reaction (Triazole) | Significance |
| Fluorescence Intensity | Low | High | Indicates a "turn-on" response |
| Quantum Yield | Low | Significantly Higher | Confirms fluorogenic activation |
| Excitation/Emission Maxima | May be shifted | May be shifted | Reflects change in chemical structure |
UV-Vis Spectroscopy for Conjugate Quantification
UV-Visible (UV-Vis) absorption spectroscopy is a straightforward and effective method for monitoring the formation and quantifying the concentration of this compound conjugates. The cinnamaldehyde moiety is a chromophore that absorbs light in the UV region.
When this compound reacts to form a more extended conjugated system, such as a Schiff base, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is typically observed. niscpr.res.in This new absorption peak, characteristic of the conjugate, can be used to quantify the extent of the reaction.
By creating a calibration curve with a known concentration of a purified conjugate, the Beer-Lambert law (A = εbc) can be applied to determine the concentration of the conjugate in a sample. This is particularly useful for calculating the degree of labeling on a biomolecule or the loading capacity of a material.
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule and tracking their transformation during a reaction. For this compound and its derivatives, IR spectroscopy provides clear diagnostic peaks.
The starting material, this compound, has two highly characteristic absorption bands:
A strong, sharp peak for the azide (-N₃) stretching vibration, typically found around 2100-2140 cm⁻¹.
A strong peak for the aldehyde carbonyl (C=O) stretching vibration, usually in the region of 1680-1700 cm⁻¹.
Upon conjugation, the IR spectrum will change in a predictable manner:
Schiff Base Formation: The aldehyde C=O peak will disappear, and a new peak corresponding to the imine (C=N) stretch will appear, typically between 1620 and 1650 cm⁻¹. The azide peak will remain unchanged.
Cycloaddition Reaction: The characteristic azide peak at ~2120 cm⁻¹ will disappear completely, providing strong evidence that the azide has reacted to form a triazole ring. The aldehyde peak would remain if it was not the reactive site.
This technique is invaluable for quickly confirming the success of a conjugation reaction by monitoring the disappearance of starting material functional groups and the appearance of product functional groups.
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Status in Starting Material | Status in Schiff Base Product | Status in Triazole Product |
| Azide (-N₃) | 2100 - 2140 | Present | Present | Absent |
| Aldehyde (C=O) | 1680 - 1700 | Present | Absent | Present |
| Imine (C=N) | 1620 - 1650 | Absent | Present | Absent |
| Aromatic C=C | 1450 - 1600 | Present | Present | Present |
Emerging Trends and Future Directions in 4 Azidocinnamaldehyde Research
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of the dual reactivity of 4-Azidocinnamaldehyde presents an opportunity for the application of artificial intelligence (AI) and machine learning (ML) to predict and optimize its chemical transformations. The photo-crosslinking reaction of the aryl azide (B81097) moiety and the various condensation and ligation reactions of the aldehyde group are influenced by a multitude of parameters, including wavelength and intensity of light, solvent, temperature, and the presence of catalysts.
Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns and predict outcomes with high accuracy. For this compound, AI models could be developed to:
Predict Reaction Outcomes: By analyzing the structure of reactants and reaction conditions, ML models can predict the major products and potential byproducts of reactions involving either the azide or the aldehyde group. This is particularly valuable for the photo-activation of the azide, where the formation of highly reactive nitrene intermediates can lead to various insertion and rearrangement products. Computational studies on the photochemistry of azides can provide the foundational data for building these predictive models. nih.govsu.seresearchgate.netdiva-portal.org
Optimize Reaction Conditions: AI-driven platforms can efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for achieving high yield and selectivity. This is especially useful for maximizing the efficiency of bioconjugation reactions or the surface functionalization of materials with this compound.
Elucidate Reaction Mechanisms: AI can assist in uncovering the intricate mechanisms of the reactions of this compound. For instance, computational modeling can shed light on the photochemical pathways of aryl azides, helping to understand the formation and reactivity of transient intermediates. diva-portal.orgacs.org
The integration of AI and ML with experimental workflows promises to accelerate the discovery and application of this compound-based technologies by reducing the need for extensive trial-and-error experimentation.
Development of Novel Orthogonal Chemistries Compatible with this compound
The presence of two distinct reactive groups in this compound makes it an ideal candidate for use in orthogonal chemical strategies, where each functional group can be addressed independently without interfering with the other. youtube.com Future research is focused on expanding the repertoire of bioorthogonal reactions that are compatible with the azide and aldehyde functionalities.
Table 1: Orthogonal Reactions for this compound
| Functional Group | Orthogonal Reaction | Reactant Partner | Key Features |
|---|---|---|---|
| Aryl Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkynes (e.g., cyclooctynes) | Copper-free, biocompatible, fast kinetics. rsc.orgnih.govmdpi.comacs.orgnih.gov |
| Aryl Azide | Staudinger Ligation | Phosphines | Forms a stable amide bond, biocompatible. mdpi.comnih.govnih.govacs.orgmdpi.com |
| Aldehyde | Oxime Ligation | Aminooxy-containing molecules | Forms a stable oxime bond, biocompatible. rsc.org |
| Aldehyde | Hydrazone Ligation | Hydrazine-containing molecules | Forms a hydrazone bond, often reversible under acidic conditions. |
| Aldehyde | General Dialdehyde Click Chemistry | Primary amines | Rapid and efficient trapping of amine groups. acs.orgresearchgate.net |
The development of novel orthogonal chemistries will enable the creation of more complex and multifunctional biomaterials and bioconjugates. For instance, a protein could be first modified at a specific site with this compound via its aldehyde group, followed by the photo-induced crosslinking of the azide group to a binding partner. This dual-labeling capability is highly desirable for studying complex biological systems. mdpi.com
Applications in High-Throughput Screening and Combinatorial Chemistry Libraries
The ability of this compound to act as a bifunctional linker makes it a valuable tool for high-throughput screening (HTS) and the construction of combinatorial chemistry libraries. researchgate.net In this context, the aldehyde group can be used to attach a small molecule from a library to a solid support or a biological target, while the azide group can be used for subsequent immobilization or detection.
Future applications in this area include:
DNA-Encoded Libraries (DELs): this compound could be used to link small molecules to DNA tags. The aldehyde would react with an amine-modified DNA oligonucleotide, and the azide would be available for photo-crosslinking to a protein target upon binding. This would facilitate the identification of potent and selective binders from vast libraries. frontiersin.org
One-Bead-One-Compound (OBOC) Libraries: In OBOC libraries, each bead carries a unique compound. This compound could be used to attach these compounds to the beads and subsequently to screen for interactions with fluorescently labeled proteins.
Fragment-Based Drug Discovery: The photo-reactive nature of the azide group makes it suitable for fragment-based screening, where small molecular fragments that bind to a target are identified and then linked together to create more potent leads.
The versatility of this compound in creating diverse chemical libraries will undoubtedly accelerate the discovery of new drug candidates and biological probes.
Microfluidic Reactor Design for Enhanced Reaction Efficiency and Scale-Up
Microfluidic reactors offer significant advantages for performing chemical reactions, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. For reactions involving this compound, particularly the photochemical activation of the azide group, microfluidic systems are poised to play a crucial role.
Table 2: Advantages of Microfluidic Reactors for this compound Reactions
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Uniform Irradiation | The small dimensions of microchannels ensure uniform light penetration, leading to more efficient and controlled photochemical reactions. elveflow.commicroflutech.com | Crucial for the precise activation of the aryl azide group and minimizing side reactions. |
| Rapid Mixing | Microfluidic devices allow for the rapid and efficient mixing of reactants. | Beneficial for the fast kinetics of aldehyde-based ligation reactions. |
| Precise Temperature Control | The high surface-to-volume ratio enables precise control over the reaction temperature. | Important for optimizing both the photochemical and ground-state reactions of this compound. |
| Facilitated Scale-Up | Scaling up reactions in microreactors can be achieved by numbering-up (parallelizing multiple reactors), which is often more straightforward than scaling up batch reactors. elveflow.com | Enables the efficient production of this compound-modified materials and bioconjugates. |
| Enhanced Safety | The small reaction volumes in microfluidic systems minimize the risks associated with potentially hazardous reactions. | Important when working with azides, which can be energetic compounds. |
Future research in this area will focus on the design of specialized microfluidic reactors tailored for the specific reactions of this compound. This includes the integration of light sources for photochemistry and the development of multi-step synthesis platforms for the automated production of complex molecules. frontiersin.orgelveflow.commicroflutech.commdpi.comresearchgate.netmdpi.comnih.govjst.go.jp
New Frontiers in Advanced Materials and Nanotechnology Utilizing Bifunctional Linkers
The ability of this compound to bridge different molecular entities makes it a powerful tool in the development of advanced materials and in the field of nanotechnology. The aldehyde and azide groups can be used to functionalize surfaces, create crosslinked polymer networks, and assemble nanoscale structures.
Emerging applications in this domain include:
Functionalized Nanoparticles: this compound can be used to modify the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, to impart specific functionalities. hiyka.comhiyka.comrsc.orgnih.gov For example, the aldehyde group could be used to attach a targeting ligand, while the azide group could be used to conjugate a therapeutic agent via click chemistry, creating a targeted drug delivery system.
Smart Hydrogels: The photo-crosslinking ability of the azide group can be exploited to create stimuli-responsive hydrogels. These materials could be designed to release a drug or change their mechanical properties upon exposure to light.
Polymer Science: Cinnamaldehyde (B126680) and its derivatives are being explored for the synthesis of novel polymers with biomedical applications. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov The bifunctionality of this compound opens up possibilities for creating polymers with unique architectures and properties.
Bioconjugation and Surface Modification: As a bifunctional linker, this compound can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, diagnostics, and tissue engineering. nih.gov
The continued exploration of this compound in materials science and nanotechnology is expected to lead to the development of innovative solutions for a wide range of challenges in medicine, electronics, and beyond.
Conclusion
Summary of Key Advancements and the Versatility of 4-Azidocinnamaldehyde
This compound has emerged as a remarkably versatile molecule in chemical biology and materials science, primarily owing to its dual functionality. The compound features an aryl azide (B81097) group, which serves as a photo-activatable crosslinker, and an aldehyde group, which can be utilized for various chemical conjugations. The key advancement lies in the strategic exploitation of these functionalities for a wide range of applications.
The aryl azide moiety is a well-established photo-reactive group. thermofisher.com Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds or react with double bonds, leading to the formation of stable covalent linkages. thermofisher.comrsc.org This property has been instrumental in its use for photoaffinity labeling to study protein-protein interactions and for crosslinking polymer chains to enhance the mechanical stability of materials. rsc.orgnih.gov
Beyond its role as a photo-crosslinker, the azide group endows this compound with capabilities for bioorthogonal chemistry. sigmaaldrich.comsigmaaldrich.com It can participate in highly selective and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This dual reactivity allows for a two-step functionalization strategy: initial conjugation via the aldehyde, followed by a bioorthogonal reaction using the azide, significantly expanding its utility for labeling and modifying biomolecules in complex biological environments. sigmaaldrich.comresearchgate.net This versatility has been pivotal in creating functionalized polymer microspheres and other advanced materials. rsc.org
| Feature | Application | Significance |
| Aryl Azide Group | Photo-crosslinking | Covalently links molecules upon UV activation, enabling the study of molecular interactions and the stabilization of materials. rsc.orgnih.govacs.org |
| Bioorthogonal "Click" Chemistry (e.g., CuAAC, SPAAC) | Allows for highly specific and efficient chemical ligation to alkyne-containing molecules in complex biological systems without interfering with native processes. sigmaaldrich.comresearchgate.netresearchgate.net | |
| Aldehyde Group | Bioconjugation | Reacts with primary amines (e.g., on proteins, peptides) to form Schiff bases, enabling the initial tethering of the molecule to a target. |
| Dual Functionality | Multi-step Labeling and Modification | Enables sequential and orthogonal chemical modifications, providing a sophisticated tool for creating complex bioconjugates and functional materials. rsc.org |
Persistent Challenges and Unresolved Questions in its Application
Despite its broad utility, the application of this compound and related aryl azide compounds is not without its challenges. A primary concern is the potential for side reactions and non-specific labeling. The high reactivity of the nitrene intermediate, while advantageous for crosslinking, can lead to unintended reactions, complicating the analysis of experimental results. researchgate.net For instance, the desired insertion into specific C-H bonds must compete with other reactions, such as insertion into aromatic C-H bonds or reactions with solvents. nih.gov
The conditions required for photoactivation can also be a limiting factor. Many applications require UV irradiation, which can potentially damage sensitive biological samples or be unfeasible for use with opaque materials. acs.org Furthermore, the reaction environment must be carefully controlled; buffers containing primary amines like Tris or glycine (B1666218) can quench the photoactivated aryl azide, and thiol-containing reducing agents such as DTT can reduce the azide group, rendering it inactive. thermofisher.comnih.gov Over-derivatization of proteins with aryl azide crosslinkers has also been shown to cause aggregation, which can interfere with functional studies. nih.gov
Unresolved questions remain regarding the precise control over the crosslinking process. Optimizing the efficiency and specificity of the nitrene insertion remains a significant hurdle. The lifetime of the generated nitrene is very short, which impacts the likelihood of successful intermolecular reactions versus intramolecular rearrangements. acs.org Further research is needed to fully understand how different substituents on the aryl ring affect the activation energy and the stability of the nitrene intermediate to fine-tune its reactivity for specific applications. acs.org
| Challenge | Description | Impact on Application |
| Non-Specific Reactivity | The highly reactive nitrene intermediate can insert into non-target molecules or bonds, leading to undesired side products. nih.govresearchgate.net | Complicates the identification of specific interaction partners and can lead to ambiguous results. |
| Harsh Activation Conditions | Activation often requires UV light, which can be damaging to biological specimens or blocked by opaque materials. acs.org | Limits its use in live-cell imaging and with certain types of materials. |
| Reaction Environment Sensitivity | The azide group can be reduced by common reagents like DTT, and the activated nitrene can be quenched by primary amines (e.g., Tris buffer). thermofisher.comnih.gov | Requires careful selection of buffers and reagents, limiting experimental flexibility. |
| Protein Aggregation | Excessive modification of proteins with the crosslinker can lead to aggregation and loss of function. nih.gov | Can interfere with the study of native protein interactions and functions. |
Outlook for Future Research Trajectories and Interdisciplinary Impact
The unique properties of this compound position it at the forefront of several exciting research trajectories with significant interdisciplinary impact. In materials science, a major area of development is the creation of "smart" or responsive materials. By incorporating this compound into polymer networks, it is possible to fabricate materials that can be modified or crosslinked on demand using light, opening avenues for applications in tissue engineering, soft robotics, and advanced coatings. nih.gov The ability to tune the activation temperature of aryl azides could also lead to new classes of adhesives and composites that can be cured under milder conditions. acs.org
In the realm of drug delivery, this compound and similar bifunctional linkers are expected to play a crucial role in the design of next-generation therapeutic systems. nih.gov Its aldehyde function can be used to attach it to drug-loaded nanoparticles or carrier proteins, while the azide group can be used for subsequent "clicking" of targeting ligands (e.g., antibodies, peptides) or imaging agents. This modular approach allows for the construction of highly sophisticated, multi-functional drug delivery vehicles with enhanced specificity and efficacy.
The interdisciplinary impact of this compound extends from chemistry and materials science to biology and medicine. In chemical biology, the continued development of bioorthogonal reactions involving the azide group will provide more sophisticated tools to probe complex biological processes in living organisms. researchgate.netnih.gov This could lead to new diagnostic techniques based on in-vivo imaging of specific biomarkers. As researchers continue to refine the reactivity and activation mechanisms of aryl azides, the precision and scope of their applications will undoubtedly expand, solidifying the role of molecules like this compound as powerful tools in science and technology.
Q & A
Basic: What are the established synthetic protocols for 4-Azidocinnamaldehyde, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthetic Routes : The compound is typically synthesized via azide substitution on cinnamaldehyde derivatives. Common methods involve reacting 4-bromocinnamaldehyde with sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
- Optimization Strategies :
- Variable Control : Adjust reaction time (6–24 hours) and stoichiometric ratios (1:1.2 molar ratio of bromo precursor to NaN₃) to minimize byproducts.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
- Yield Enhancement : Conduct trial experiments to identify optimal solvent systems (e.g., DMSO for improved solubility) and inert atmospheres to prevent azide degradation .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound (e.g., NMR shifts or IR stretches)?
Methodological Answer:
- Data Validation :
- Cross-Referencing : Compare NMR (¹H, ¹³C) and IR spectra with literature from peer-reviewed journals (e.g., Med. Chem. Commun.) and databases like PubChem . Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities.
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and vibrational modes. Match experimental vs. theoretical data to confirm assignments .
- Contradiction Analysis : Use error margin thresholds (e.g., ±0.1 ppm for NMR) to assess significance. Replicate disputed experiments under standardized conditions (temperature, concentration) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Azide Stability : Store at 2–8°C in airtight, light-resistant containers. Avoid grinding or heating dry powders due to explosion risks .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with blast shields.
- Waste Disposal : Quench excess azides with 10% NaNO₂/HCl solution before disposal to prevent hazardous byproducts .
Advanced: How can researchers design experiments to probe the reactivity of this compound in click chemistry applications while minimizing side reactions?
Methodological Answer:
- Experimental Design :
- Byproduct Analysis : Monitor via LC-MS for triazole isomers or unreacted aldehyde.
- Competing Reactions : Add radical scavengers (e.g., BHT) to inhibit unintended polymerization .
- Statistical Validation : Apply ANOVA to compare reaction efficiency across conditions (p < 0.05 threshold) .
Basic: What analytical techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- Core Techniques :
- Spectroscopy :
- FT-IR : Confirm azide stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1680 cm⁻¹).
- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton), ¹³C NMR (δ 190–200 ppm for carbonyl carbon) .
- Supplementary Methods : X-ray crystallography (if crystalline) for structural confirmation .
Advanced: How can researchers leverage computational chemistry to predict the behavior of this compound in novel reaction systems?
Methodological Answer:
- Computational Workflow :
- Molecular Modeling : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites.
- Reaction Pathway Simulation : Employ transition state theory (TS) to map energy profiles for azide-alkyne cycloaddition. Compare activation energies under varying conditions .
- Solvent Effects : Apply COSMO-RS to model solvent interactions and optimize dielectric environments .
- Validation : Correlate computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Basic: What are the best practices for documenting and reproducing experiments involving this compound?
Methodological Answer:
- Documentation Standards :
- Reproducibility Checks :
Advanced: How should researchers address discrepancies in biological activity data for this compound conjugates (e.g., conflicting IC₅₀ values)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
